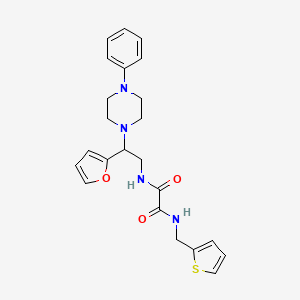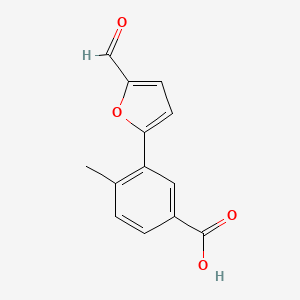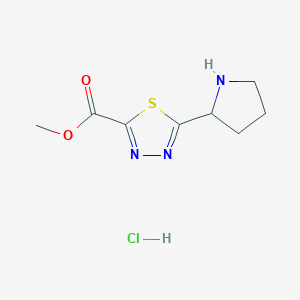![molecular formula C21H29N3O4 B2632694 1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea CAS No. 894034-47-0](/img/structure/B2632694.png)
1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a urea derivative, which contains a cyclohexyl group, a dihydrobenzo[b][1,4]dioxin group, and a pyrrolidinone group. Urea derivatives are widely used in medicinal chemistry due to their bioactive properties . Dihydrobenzo[b][1,4]dioxin is a type of heterocyclic compound that also has significant bioactivity . Pyrrolidinones are common in pharmaceuticals and are known for their wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the urea linkage between the cyclohexylamine and the pyrrolidinone . The dihydrobenzo[b][1,4]dioxin could be formed through a variety of methods, including the cyclization of suitable precursors .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the urea linkage, the cyclohexyl ring, the dihydrobenzo[b][1,4]dioxin ring, and the pyrrolidinone group . These groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in condensation reactions, or the urea group could be hydrolyzed under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the urea group could confer hydrogen bonding capabilities, while the cyclohexyl group could contribute to the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Activity
Studies have focused on compounds structurally similar to 1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethylurea for their potential in enzyme inhibition and anticancer activity. For instance, compounds structurally related have been evaluated for their inhibitory effects against caspase-3, an enzyme playing a pivotal role in apoptosis. Specific derivatives have demonstrated potent inhibitory properties, suggesting potential applications in cancer treatment or studying apoptotic pathways (Jiang & Hansen, 2011). Additionally, various heterocyclic compounds derived from cyclohexane-1,4-dione and related structures have shown antiproliferative and anticancer activities, indicating their potential utility in developing new cancer therapies (Mohareb & Abdo, 2022).
Organic Light-Emitting Devices
Research into the molecular design of compounds related to this compound has contributed to advancements in organic light-emitting devices (OLEDs). Specific derivatives, particularly those featuring phenanthroimidazole-functionalized structures, have been utilized to achieve blue emission in nondoped OLEDs. The electronic properties and molecular design of these compounds play a significant role in their performance and efficiency as emissive materials in OLEDs (Jayabharathi et al., 2018).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-2-23(16-6-4-3-5-7-16)21(26)22-15-12-20(25)24(14-15)17-8-9-18-19(13-17)28-11-10-27-18/h8-9,13,15-16H,2-7,10-12,14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWKYDQTXUXTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2632615.png)
![1-(3,4-difluorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2632618.png)
![2-[[1-[2-(2-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2632622.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2632623.png)


![1-(6-methylpyridin-2-yl)-N'-[(1Z)-(4-nitrophenyl)methylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2632626.png)
![6-[(2-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2632627.png)
![2-({6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2632628.png)
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2632630.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2632634.png)